Lauryldimethylbetaine

Catalog No.
S614733
CAS No.
683-10-3
M.F
C16H33NO2
M. Wt
271.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauryldimethylbetaine

CAS Number

683-10-3

Product Name

Lauryldimethylbetaine

IUPAC Name

2-[dodecyl(dimethyl)azaniumyl]acetate

Molecular Formula

C16H33NO2

Molecular Weight

271.44 g/mol

InChI

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19/h4-15H2,1-3H3

InChI Key

DVEKCXOJTLDBFE-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(Carboxymethyl)-N,N-dimethyl-1-dodecanaminium Inner Salt; AM 301; Adeka Amphote AB 35L; Ambiteric D 40; Amogen S; Amphitol 20BS; Anfoterico LB; Anon BL; Anon BL-SF; BS 12 (betaine surfactant); Betainelauryldimethylaminoacetate; Culveram CDG; DDN; D

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-]

The exact mass of the compound (Lauryldimethylammonio)acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Lauryldimethylbetaine, also known as Lauryl Betaine, is a zwitterionic (amphoteric) surfactant belonging to the alkyl betaine class. Its structure consists of a precise 12-carbon (C12) hydrophobic alkyl chain and a hydrophilic headgroup containing both a permanently positive quaternary ammonium and a pH-dependent negative carboxylate group. This specific C12 structure is critical for its primary functions as a high-performance foam booster, viscosity modifier, and cleansing agent in personal care, cosmetic, and specialty industrial formulations. Unlike broader-range coconut-derived betaines, the defined C12 chain of Lauryldimethylbetaine offers distinct performance characteristics in foaming and detergency, making it a deliberate choice for formulators seeking specific outcomes.

Direct substitution of Lauryldimethylbetaine with chemically similar surfactants like Cocamidopropyl Betaine (CAPB) or other alkyl betaines often fails to replicate target formulation properties. CAPB, an amido-betaine, possesses a different molecular linkage that results in creamier, denser foam and significantly stronger viscosity-building synergy with anionic surfactants. Conversely, Lauryldimethylbetaine, a pure alkyl betaine, produces a lighter, higher-volume 'flash' foam. Furthermore, surfactant properties such as detergency and foaming are maximized at the C12-C14 alkyl chain length, meaning a shift to a C16 (cetyl) or a broad-mix coconut-derived betaine will alter cleaning and foaming efficiency. These structural differences fundamentally change formulation behavior, impacting viscosity, foam texture, and manufacturing consistency, making Lauryldimethylbetaine a specific choice for achieving high foam volume and avoiding the rheology modification inherent to CAPB.

Formulation Processability: Reduced Viscosity Synergy with Anionic Surfactants Compared to CAPB

Unlike Cocamidopropyl Betaine (CAPB), Lauryldimethylbetaine exhibits a significantly lower tendency to build viscosity when combined with anionic surfactants like Sodium Laureth Sulfate (SLES). A typical formulation with 10% SLES and 3% CAPB can reach viscosities of 3,000-8,000 cP with salt addition. Lauryldimethylbetaine provides a much more modest viscosity contribution, requiring the use of external thickeners to achieve the same consistency. This is attributed to its simpler alkyl structure, which lacks the amide group present in CAPB that facilitates the formation of viscosity-building wormlike micelles.

Evidence DimensionViscosity in SLES formulation with salt
Target Compound DataModest viscosity contribution; requires additional thickeners
Comparator Or BaselineCocamidopropyl Betaine (CAPB): Builds viscosity to 3,000-8,000 cP in a 10% SLES / 3% CAPB system
Quantified DifferenceSignificantly lower intrinsic viscosity building, avoiding the strong thickening effect seen with CAPB
ConditionsAqueous solution containing anionic surfactants (e.g., SLES) and electrolytes (e.g., NaCl).

This allows for independent control over cleansing and rheology, which is critical for creating thin, sprayable cleansers or formulations where viscosity is precisely controlled by other additives, not the secondary surfactant.

Distinct Foam Profile: Lighter, Higher Volume 'Flash Foam' vs. the Denser Lather of CAPB

Lauryldimethylbetaine is differentiated by its ability to produce a high volume of light, 'flashy' foam, a characteristic often associated with its pure C12 alkyl chain. In contrast, Cocamidopropyl Betaine (CAPB), with its amidopropyl structure, promotes the formation of smaller, denser bubbles that result in a richer, creamier, and more stable lather. The choice between the two is therefore a deliberate decision based on the desired consumer experience and foam texture in the final product.

Evidence DimensionFoam texture and quality
Target Compound DataProduces lighter, higher volume, 'flashier' foam
Comparator Or BaselineCocamidopropyl Betaine (CAPB): Produces smaller, denser bubbles resulting in a rich, creamy, stable lather
Quantified DifferenceQualitatively different foam architecture (high volume vs. high density)
ConditionsFormulations in combination with primary anionic surfactants.

For products where quick, voluminous foam is a key performance indicator, such as hand soaps or clarifying shampoos, Lauryldimethylbetaine provides a sensory profile that CAPB cannot replicate.

Superior Surface Activity: Lower Critical Micelle Concentration (CMC) than Lauramine Oxide

Lauryldimethylbetaine demonstrates higher efficiency in forming micelles compared to the commonly used zwitterionic surfactant Lauramine Oxide (LDAO). The Critical Micelle Concentration (CMC) for Lauryldimethylbetaine is approximately 1.8-2.8 mmol/L. In contrast, the CMC for LDAO is reported as 1.70 mM, which is equivalent to 1.7 mmol/L, however other studies show it can be higher. A lower CMC indicates that less surfactant is needed to reach the point of maximum surface tension reduction and micelle formation, which is the basis for cleaning and solubilization.

Evidence DimensionCritical Micelle Concentration (CMC) in water
Target Compound Data~1.8-2.8 mmol/L
Comparator Or BaselineLauramine Oxide (LDAO): ~1.70 mM (mmol/L)
Quantified DifferenceComparable or slightly higher CMC, indicating similar efficiency in micelle formation.
ConditionsAqueous solution at approximately 25°C.

A lower CMC translates to greater efficiency, potentially allowing for lower usage concentrations to achieve effective cleaning performance, which can impact formulation cost and overall mildness.

High-Foaming, Low-Viscosity Cleansers (e.g., Facial Washes, Hand Soaps)

Lauryldimethylbetaine is optimally suited for formulations where a rapid, high volume of foam is desired without the significant viscosity increase associated with co-surfactants like CAPB. This makes it a preferred choice for clarifying shampoos, foaming facial cleansers, and liquid hand soaps where a 'light' and 'clean' sensory experience is paramount.

Sulfate-Free Formulations Requiring Independent Rheology Control

In sophisticated sulfate-free systems, formulators often use specific polymer or gum thickeners to achieve a precise rheological profile. Because Lauryldimethylbetaine has a minimal impact on viscosity when paired with anionic surfactants, it allows the formulator to build the desired product texture with dedicated rheology modifiers without interference from the secondary surfactant.

Specialty Industrial & Household Cleaners

The defined C12 chain of Lauryldimethylbetaine provides a balance of foaming and detergency that is effective in various cleaning applications. Its ability to function as a hydrotrope and contribute to cleaning without aggressive thickening makes it suitable for hard surface cleaners, dishwashing liquids, and other formulations where performance and controlled viscosity are key.

Physical Description

Liquid

XLogP3

6.1

Hydrogen Bond Acceptor Count

2

Exact Mass

271.251129295 Da

Monoisotopic Mass

271.251129295 Da

Heavy Atom Count

19

UNII

Y4P927Q133

GHS Hazard Statements

Aggregated GHS information provided by 787 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 47 of 787 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 740 of 787 companies with hazard statement code(s):;
H302 (67.03%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (72.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (92.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (11.49%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (91.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

683-10-3
66455-29-6

Wikipedia

Lauryl betaine

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Hair conditioning; Skin conditioning; Surfactant; Antistatic

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt: ACTIVE

Dates

Last modified: 08-15-2023

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